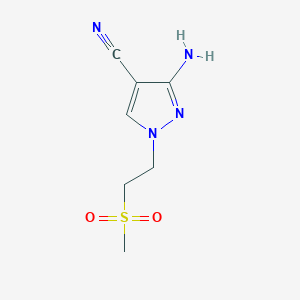

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile

Description

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a nitrile group at position 4, an amino group at position 3, and a 2-methylsulfonylethyl substituent at position 1. The methylsulfonylethyl group introduces steric bulk and polar sulfonyl functionality, which may enhance solubility and influence biological activity compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

3-amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-14(12,13)3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVJZKHUDPNLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1C=C(C(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

Addition of the methylsulfonylethyl group: This step involves the alkylation of the pyrazole ring with a methylsulfonylethyl halide.

Formation of the carbonitrile group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfonylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methylsulfonylethyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile is a heterocyclic compound with a pyrazole ring substituted with an amino group, a methylsulfonylethyl group, and a carbonitrile group. It has several applications in scientific research, including medicinal chemistry, biological studies, chemical biology, and industrial applications.

Scientific Research Applications

Medicinal Chemistry

- This compound serves as a fundamental building block in synthesizing potential therapeutic agents, particularly in developing anti-inflammatory and anticancer drugs.

Biological Studies

- This compound is valuable for studying its interactions with various biological targets, such as enzymes and receptors, to understand its biological activity and potential therapeutic effects.

Chemical Biology

- It functions as a probe for studying biochemical pathways and mechanisms, aiding in understanding complex biological processes at the molecular level.

Industrial Applications

- This compound is utilized in synthesizing advanced materials and as an intermediate in producing agrochemicals, showcasing its versatility in industrial applications.

Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of the pyrazole ring: Achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of the amino group: Introduced via nucleophilic substitution reactions.

- Addition of the methylsulfonylethyl group: Involves the alkylation of the pyrazole ring with a methylsulfonylethyl halide.

- Formation of the carbonitrile group .

Industrial production methods optimize these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

- Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Substitution: The methylsulfonylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

- Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methylsulfonylethyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The methylsulfonylethyl group can enhance the compound’s solubility and bioavailability, while the carbonitrile group can participate in covalent bonding with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound differs from analogous pyrazole-4-carbonitriles primarily in its 1-position substituent . Key comparisons include:

- Substituent Impact :

- Electron-Withdrawing Groups (EWGs) : Derivatives like D1 (2,4-dinitrophenyl) and 12a (4-nitrophenyl) exhibit higher melting points due to increased polarity and intermolecular interactions . The methylsulfonylethyl group in the target compound may similarly enhance polarity but reduce crystallinity compared to aryl substituents.

- Steric Effects : Bulky substituents (e.g., 2-methylsulfonylethyl) can hinder reactivity in coupling reactions but improve metabolic stability in drug design .

Biological Activity

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

- Molecular Formula : C₉H₁₂N₄O₂S

- Molecular Weight : 228.29 g/mol

- Structure : The compound features a pyrazole ring substituted with an amino group and a methylsulfonyl ethyl group, contributing to its reactivity and biological interactions.

Anti-inflammatory Properties

Research has indicated that pyrazole compounds exhibit significant anti-inflammatory activities. For instance, studies have shown that derivatives of pyrazoles can inhibit the production of pro-inflammatory cytokines in vitro. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Several studies have explored the anticancer potential of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Table 1: Biological Activity Summary

Case Studies

-

Case Study on Anti-inflammatory Effects :

In a controlled study, this compound was administered to RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The results demonstrated a significant reduction in the secretion of TNF-α, indicating its potential as an anti-inflammatory agent. -

Antimicrobial Efficacy :

A series of tests were conducted against common pathogens, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that suggests it could be developed as a novel antimicrobial agent. -

Anticancer Activity :

In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased apoptosis rates.

Q & A

Q. What synthetic strategies are commonly employed to prepare pyrazole-4-carbonitrile derivatives, and how are reaction conditions optimized?

Pyrazole-4-carbonitrile derivatives are typically synthesized via cyclization or substitution reactions using triazenylpyrazole precursors. A representative method involves dissolving the precursor (e.g., 3-(3,3-diisopropyltriazenyl)pyrazole) in methylene chloride, followed by addition of azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) under controlled heating (0°C → 50°C). Reaction progress is monitored via TLC or LC-MS, and purification is achieved via flash chromatography (silica gel, cyclohexane/ethyl acetate gradients), yielding 85–89% pure products . Key optimizations include stoichiometric excess of azide reagents and gradual temperature ramping to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing pyrazole-4-carbonitrile derivatives, and how are data interpreted?

- 1H/13C NMR : Proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm) and quaternary carbons (e.g., nitrile carbons at ~110 ppm) confirm substitution patterns .

- IR Spectroscopy : Strong absorptions at 2230–2240 cm⁻¹ (C≡N stretch) and 2130–2140 cm⁻¹ (N₃ stretch) validate functional groups .

- HRMS : Molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) confirm molecular formulae .

Q. What purification methods are effective for isolating pyrazole-4-carbonitrile compounds post-synthesis?

Flash chromatography with silica gel and gradient elution (e.g., 0–35% ethyl acetate in cyclohexane) is optimal. Dry loading using Celite improves separation efficiency, particularly for polar intermediates. Post-purification, compounds are characterized by melting point analysis and NMR to ensure purity (>85% yield) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves proton-carbon correlations and confirms connectivity .

- X-ray crystallography : Definitive structural confirmation, as seen in SHELX-refined studies of related pyrazoles (R factor < 0.05) .

- Variable-temperature NMR : Identifies temperature-dependent conformational changes .

Q. What mechanistic rationale explains the regioselectivity of azide substitution in triazenylpyrazole precursors?

The reaction proceeds via acid-catalyzed cleavage of the triazenyl group (TFA protonates the N=N bond), generating a nitrenium intermediate. Azide attack occurs at the electrophilic pyrazole C-3 position, favored by steric and electronic effects of substituents (e.g., methylsulfonylethyl groups hinder alternative sites) .

Q. How do electron-withdrawing substituents (e.g., methylsulfonylethyl) influence the stability and reactivity of pyrazole-4-carbonitrile intermediates?

The sulfone group (−SO₂−) stabilizes intermediates via resonance but reduces nucleophilicity at adjacent positions. This electronic effect slows competing side reactions (e.g., dimerization) while enhancing thermal stability, as observed in analogs with higher decomposition temperatures (~100–135°C) .

Q. What strategies improve yields in multi-step syntheses of functionalized pyrazole-4-carbonitriles?

Q. How does SHELX-based crystallographic refinement validate molecular geometry in pyrazole derivatives?

SHELXL refines high-resolution X-ray data to calculate bond lengths/angles (e.g., C−N nitrile bonds: ~1.15 Å) and torsion angles. For example, a study of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile confirmed planar geometry at the pyrazole ring (mean deviation: 0.002 Å) with R factor = 0.033 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.